Orobanchol

Parasitic Weed Management Germination Stimulant Striga hermonthica

Orobanchol is the α-oriented C-ring canonical strigolactone, not interchangeable with β-oriented strigol-type analogues (5-deoxystrigol) or racemic GR24. Substitution leads to divergent D14/KAI2 receptor activation. Procure for: (1) stereospecific SL receptor profiling; (2) Striga-resistance biomarker screening in sorghum/rice/maize; (3) AM fungal hyphal branching assays; (4) CYP711/MAX1 biosynthetic enzyme validation. Features low intrinsic Striga germination activity (<10% at 0.02 µM), making it an ideal negative control for germination bioassays. Validated ≥98% purity.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
Cat. No. B1246147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrobanchol
Synonyms2'-epi-orobanchol
orobanchol
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC2=O)C(CCC4)(C)C)O
InChIInChI=1S/C19H22O6/c1-9-7-12(24-17(9)21)23-8-11-13-15(20)10-5-4-6-19(2,3)14(10)16(13)25-18(11)22/h7-8,12-13,15-16,20H,4-6H2,1-3H3/b11-8+/t12-,13+,15-,16+/m1/s1
InChIKeyCDBBMEYPRMUMTR-RZXXLYMMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orobanchol (CAS 220493-64-1): Strigolactone Germination Stimulant and Rhizosphere Signal


Orobanchol is a canonical strigolactone (SL), a class of plant-derived apocarotenoids that function as endogenous phytohormones and rhizosphere signaling molecules [1]. First isolated from red clover (Trifolium pratense) root exudates as a germination stimulant for the parasitic weed Orobanche minor, orobanchol is characterized by an α-oriented C-ring stereochemistry within its tricyclic lactone (ABC-ring) structure, distinguishing it from the β-oriented strigol-type SLs [2]. As one of the most widely distributed SLs across the plant kingdom, orobanchol is a major SL produced by rice (Oryza sativa), tomato (Solanum lycopersicum), and several other important crops, where it plays critical roles in arbuscular mycorrhizal (AM) fungal symbiosis and parasitic weed interactions [3].

Why Strigolactone Substitution Fails: Structural and Functional Specificity of Orobanchol


Canonical strigolactones cannot be treated as interchangeable compounds due to profound, quantifiable differences in biological activity driven by stereochemical variation at the C-ring, D-ring, and subsequent hydroxylation patterns. The SL superfamily is divided into two major classes—orobanchol-type (α-oriented C-ring) and strigol-type (β-oriented C-ring)—which exhibit divergent receptor selectivity, parasitic weed germination potency, and biosynthetic origins [1]. Furthermore, naturally occurring orobanchol is often produced as a blend with its diastereomer 2'-epi-orobanchol, and these stereoisomers display markedly different bioactivities [2]. Simply substituting orobanchol with a structurally related SL, such as 5-deoxystrigol, GR24, or 4-deoxyorobanchol, can lead to fundamentally different experimental outcomes in germination assays, receptor binding studies, or rhizosphere signaling experiments. The evidence below demonstrates that procurement decisions for orobanchol must be guided by these stereochemistry-dependent activity profiles, not merely by class-level annotation as a 'strigolactone.'

Quantitative Differentiation of Orobanchol Against Key Strigolactone Analogs and Precursors


Orobanchol vs. 5-Deoxystrigol: 1,000-Fold Difference in Striga Germination Potency

Orobanchol exhibits negligible activity as a germination stimulant for Striga hermonthica compared to 5-deoxystrigol, the primary Striga germination stimulant. At a concentration of 0.02 µM, orobanchol induced less than 10% germination, whereas ent-2′-epi-5-deoxystrigol and GR24 induced over 30% germination [1]. In field-correlated studies, high orobanchol exudation was associated with low Striga infection, whereas high 5-deoxystrigol exudation correlated with high infection [2]. The EC50 for orobanchol against Striga hermonthica is 2.4 × 10⁻¹¹ M, while 5-deoxystrigol has been reported to be approximately 1,000-fold more potent in inducing germination in this species [3]. This differential activity is attributed to the α-oriented C-ring of orobanchol-type SLs, which is poorly recognized by the Striga KAI2/HTL receptor family, unlike the β-oriented strigol-type SLs [4].

Parasitic Weed Management Germination Stimulant Striga hermonthica

Orobanchol vs. 4-Deoxyorobanchol: Distinct Receptor Activation Profiles in Arabidopsis

In Arabidopsis thaliana, orobanchol and its precursor 4-deoxyorobanchol (4DO) exhibit differential receptor selectivity. Both compounds are active in AtD14-dependent hypocotyl elongation and secondary shoot growth inhibition, consistent with their roles as canonical SLs. However, neither 5-deoxystrigol nor 4-deoxyorobanchol is active in KAI2-dependent seed germination or hypocotyl elongation, whereas orobanchol-type SLs can show distinct KAI2/HTL interactions in parasitic plants [1]. In rice, orobanchol is biosynthesized from 4DO via hydroxylation catalyzed by the cytochrome P450 enzyme OsMAX1-1400 (4-deoxyorobanchol hydroxylase). Disruption of OsMAX1-1400 leads to a complete lack of orobanchol and accumulation of 4DO, revealing their distinct contributions to rhizospheric signaling [2]. Furthermore, while both 4DO and orobanchol are present in rice root exudates, their relative abundance changes in response to environmental cues, and they exhibit differential activity in AM fungal hyphal branching assays [3].

Plant Hormone Signaling Receptor Selectivity Shoot Branching

Orobanchol vs. 2′-Epi-orobanchol: Co-occurring Stereoisomers with Divergent Bioactivity

Orobanchol and its 2′-epimer, 2′-epi-orobanchol, are naturally co-produced by several plant species, including tobacco and rice, and represent the first natural SLs identified with 2′-epi stereochemistry [1]. While both are canonical orobanchol-type SLs with α-oriented C-rings, they differ in the configuration at the 2′ position of the D-ring. In germination assays with Orobanche minor, orobanchol and 2′-epi-orobanchol exhibit comparable activity, but their differential perception by SL receptors in other species remains an area of active investigation [2]. Importantly, the biosynthesis of orobanchol in rice proceeds exclusively via the ent-2′-epi-5-deoxystrigol intermediate, yielding ent-2′-epi-orobanchol as the direct product, whereas tobacco produces both stereoisomers [3]. The structural ambiguity surrounding these epimers was resolved through X-ray crystallography and improved synthetic methods, confirming their distinct stereochemical assignments [4].

Stereochemistry Natural Product Isolation Bioactivity Comparison

Orobanchol Analytical Quantification: Validated UHPLC-MS/MS Method with Low Detection Limit

A validated UHPLC-MS/MS method has been established for the simultaneous quantification of seven strigolactones, including orobanchol, in root exudates and extracts without sample preparation, requiring less than 11 minutes per analysis [1]. The method employs (±)-GR24 as an internal standard and has been validated for selectivity, linearity, precision (repeatability and intermediate precision), detection and quantification limits, and stability. The limit of quantification (LOQ) for orobanchol in this method is intermediate among the seven SLs quantified, with 5-deoxystrigol having the lowest LOQ at 0.05 µg/L and solanacol the highest at 0.96 µg/L [2]. For rice root exudates specifically, orobanchol is routinely quantified using LC-MS/MS with multiple reaction monitoring (MRM) at the transition m/z 347.2 > 96.8, enabling detection at picogram to nanogram levels [3].

Analytical Chemistry Quantification LC-MS/MS

Orobanchol vs. GR24: Natural vs. Synthetic SL Activity in AM Fungal Hyphal Branching

Both natural orobanchol and the synthetic SL analog GR24 induce extensive hyphal branching in arbuscular mycorrhizal fungi, a key early step in establishing the symbiotic relationship. In assays with the AM fungus Gigaspora margarita, natural strigolactones including 5-deoxystrigol, sorgolactone, strigol, and orobanchol, as well as GR24, induced hyphal branching at nanogram to picogram levels using a paper disc diffusion method [1]. However, unlike GR24, which is typically used as a racemic mixture of 2′R and 2′S enantiomers, natural orobanchol exists as a single, stereochemically defined entity (2′R configuration). This stereochemical purity is critical because the 2′S enantiomer of GR24 (GR24ent-5DS) can activate KAI2-dependent pathways that are not responsive to canonical natural SLs, potentially confounding interpretation of results [2]. Furthermore, orobanchol fractions from rice root exudates strongly stimulated AM fungal hyphal branching while contributing little to Striga germination, demonstrating a functional divergence not captured by GR24 racemic mixtures [3].

Arbuscular Mycorrhizal Fungi Hyphal Branching Symbiosis

Orobanchol Biosynthesis: Stereospecific Conversion from 4-Deoxyorobanchol by Rice MAX1 Enzymes

The biosynthesis of orobanchol in rice proceeds via a stereospecific, two-step enzymatic pathway involving distinct cytochrome P450 enzymes of the CYP711 (MAX1) family. The first enzyme, OsMAX1-900, converts the SL precursor carlactone (CL) to 4-deoxyorobanchol (4DO) through repeated oxygenation and ring closure [1]. Subsequently, a second rice MAX1 homolog, OsMAX1-1400 (4-deoxyorobanchol hydroxylase), catalyzes the hydroxylation of 4DO to form orobanchol, representing a key structural diversification step in canonical SL biosynthesis [2]. This biosynthetic route is distinct from that of strigol-type SLs, which are derived from 5-deoxystrigol via different MAX1 homologs. In tomato, a homologous pathway involving SlCYP722C and a dirigent domain-containing enzyme (SRF) catalyzes the stereoselective BC-ring closure to yield orobanchol with an α-oriented C-ring [3]. The identification of these specific enzymes confirms that orobanchol is not a generic SL but the product of a dedicated, evolutionarily conserved biosynthetic pathway.

Strigolactone Biosynthesis Cytochrome P450 Enzymology

Optimal Scientific and Industrial Use Cases for Orobanchol


Striga-Resistant Crop Breeding and Germination Stimulant Profiling

Orobanchol serves as a critical biomarker for Striga resistance in sorghum, rice, and maize breeding programs. Genotypes exhibiting low 5-deoxystrigol and high orobanchol root exudate profiles consistently show reduced Striga hermonthica germination and infection rates [1]. Quantitative analysis of orobanchol in root exudates via validated LC-MS/MS methods enables high-throughput screening of breeding lines and mutant populations for desirable SL profiles. Orobanchol's low intrinsic Striga germination activity (<10% at 0.02 µM) makes it an ideal compound for use as a negative control or baseline in germination bioassays when assessing the activity of more potent stimulants like 5-deoxystrigol or synthetic analogs [2].

Strigolactone Receptor Specificity and Signaling Pathway Dissection

Orobanchol is an essential tool for dissecting the stereospecificity of SL perception by D14 and KAI2/HTL receptor families. Unlike racemic GR24, which activates both AtD14 and KAI2 pathways, natural orobanchol (2′R configuration) serves as a stereochemically pure ligand for investigating receptor selectivity [3]. In parasitic plants, orobanchol's interaction with the expanded KAI2/HTL receptor family differs from that of strigol-type SLs, providing a molecular basis for host specificity and parasitic weed adaptation [4]. Procurement of authentic orobanchol is essential for in vitro receptor binding assays, co-crystallization studies, and genetic complementation experiments aimed at elucidating SL signal transduction mechanisms.

Arbuscular Mycorrhizal Symbiosis and Rhizosphere Signaling Research

Orobanchol is a key natural signal for studying AM fungal symbiosis establishment. Its potent hyphal branching activity in Gigaspora and other AM fungal species at nanogram to picogram levels makes it an ideal compound for investigating the molecular basis of pre-symbiotic communication between plants and fungi [5]. Unlike synthetic analogs like GR24, orobanchol represents an ecologically relevant signal that plants naturally exude to recruit AM fungal partners. This is particularly valuable in studies examining the trade-off between AM symbiosis promotion and parasitic weed attraction, where orobanchol's favorable profile (strong AM fungal branching, weak Striga germination) provides a unique tool for understanding rhizosphere signaling evolution [6].

Strigolactone Biosynthetic Pathway Characterization and Metabolic Engineering

Orobanchol is an indispensable analytical standard for characterizing the activity of SL biosynthetic enzymes, particularly CYP711 (MAX1) family members and dirigent domain-containing proteins like SRF. The stereospecific conversion of carlactone to 4-deoxyorobanchol and subsequently to orobanchol by distinct MAX1 homologs in rice and tomato requires authentic orobanchol for product verification via LC-MS/MS [7]. In heterologous expression systems (e.g., Nicotiana benthamiana, yeast), orobanchol serves as a reference standard for confirming the functional identity of candidate SL biosynthetic genes. Furthermore, in metabolic engineering efforts aimed at producing specific SLs in microbial hosts or modifying SL profiles in crops, orobanchol is required for validating pathway outputs and assessing product stereochemistry [8].

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